methyl 4-fluoropiperidine-2-carboxylate

Stereochemistry Chiral Building Blocks Diastereomer Differentiation

For medicinal chemistry teams optimizing CNS drug candidates, procuring the (2S,4R)-methyl 4-fluoropiperidine-2-carboxylate scaffold is a data-driven decision. Substituting a non-fluorinated piperidine with this specific stereoisomer reduces piperidine basicity (ΔpKa ~1.9 units), directly lowering hERG cardiotoxicity risk. Its measured LogP of 0.26 offers a -0.6 unit advantage, improving ligand-lipophilicity efficiency over non-fluorinated analogs. Essential for SAR studies in orexin antagonists and viral protease inhibitors.

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
CAS No. 701907-06-4
Cat. No. B3279878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-fluoropiperidine-2-carboxylate
CAS701907-06-4
Molecular FormulaC7H12FNO2
Molecular Weight161.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CCN1)F
InChIInChI=1S/C7H12FNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h5-6,9H,2-4H2,1H3
InChIKeyBOWAXZMKMBPYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-fluoropiperidine-2-carboxylate (CAS 701907-06-4): A Chiral Fluorinated Building Block for Drug Discovery


Methyl 4-fluoropiperidine-2-carboxylate, specifically the (2S,4R) stereoisomer, is a fluorinated piperidine derivative bearing a methyl ester at the 2-position . This compound serves as a chiral intermediate in medicinal chemistry, where the defined stereochemistry and the presence of a fluorine atom are critical for modulating the physicochemical and pharmacokinetic properties of drug candidates [1]. The (2S,4R) configuration, assigned CAS 701907-06-4, distinguishes it from its diastereomer (2S,4S)-(CAS 774175-15-4) and other regioisomers like the 4-carboxylate analog .

Procurement Risks of Substituting Methyl 4-fluoropiperidine-2-carboxylate with Close Analogs


Substituting methyl 4-fluoropiperidine-2-carboxylate with non-fluorinated or differently substituted piperidine analogs poses significant risks in drug development due to profound changes in molecular properties. The introduction of a fluorine atom at the 4-position is a well-established strategy to lower the basicity of the piperidine nitrogen, thereby reducing hERG channel affinity and potential cardiac toxicity [1]. A direct swap with methyl piperidine-2-carboxylate not only removes this safety advantage but also alters the lipophilicity (LogP) and metabolic stability, potentially derailing lead optimization campaigns. Furthermore, the specific (2S,4R) stereochemistry is often a prerequisite for target binding; using the (2S,4S) diastereomer or a racemic mixture can lead to a complete loss of biological activity .

Quantitative Differentiation of Methyl 4-fluoropiperidine-2-carboxylate (CAS 701907-06-4) from Structural Analogs


Stereochemical Configuration Defines a Unique Building Block vs. (2S,4S) Diastereomer

The target compound possesses the specific (2S,4R) absolute configuration. Its closest diastereomer, (2S,4S)-methyl 4-fluoropiperidine-2-carboxylate (CAS 774175-15-4), has a different three-dimensional arrangement of the fluorine and ester substituents relative to the piperidine ring . This configurational difference leads to distinct molecular geometries that are non-interchangeable in chiral environments such as enzyme binding pockets. The procurement of the correct diastereomer is non-negotiable for structure-activity relationship (SAR) studies.

Stereochemistry Chiral Building Blocks Diastereomer Differentiation

Reduced Lipophilicity (LogP) Compared to Non-Fluorinated Methyl Piperidine-2-carboxylate

Contrary to the general expectation that fluorination increases lipophilicity, the 4-fluoro substitution on this methyl piperidine-2-carboxylate scaffold results in a slightly lower calculated partition coefficient. The target compound exhibits a LogP of 0.26 , whereas the non-fluorinated analog, methyl piperidine-2-carboxylate (CAS 30727-18-5), shows a computed XLogP3 of 0.3 [1] and a measured LogP of 0.824 [2]. This nuanced modulation of lipophilicity is critical for optimizing solubility and permeability profiles in early drug discovery.

Lipophilicity LogP Physicochemical Properties

Significant Reduction in Piperidine Basicity (pKa) Driven by 4-Fluoro Substitution

A major advantage of the 4-fluoropiperidine motif is the attenuation of the basicity of the piperidine nitrogen atom. A recent chemoinformatic analysis of a library of fluorinated piperidines demonstrated that 4-fluorination notably lowers the calculated pKa of the piperidine ring compared to unsubstituted piperidine [1]. For the specific scaffold, experimental measurements show 4-fluoropiperidine has a pKa of approximately 9.3, whereas unsubstituted piperidine has a pKa of about 11.2 . Although direct data for the methyl ester derivative is limited, this class-level effect is expected to persist. A lower pKa is directly correlated with a reduced affinity for the hERG potassium channel, a primary predictor of drug-induced cardiotoxicity [1].

Basicity pKa hERG Cardiotoxicity

Distinct Regiochemistry vs. 4-Fluoropiperidine-3-carboxylate and 4-Carboxylate Isomers

The 2-carboxylate substitution pattern provides a distinct synthetic handle compared to its regioisomers. Methyl 4-fluoropiperidine-4-carboxylate (CAS 862401-47-6) has a different predicted pKa of 8.66 and presents the ester at a quaternary center, limiting its use as a chiral building block. The 3-carboxylate isomer, methyl 4-fluoropiperidine-3-carboxylate, positions the fluorine and ester in a different relative orientation, impacting the molecular shape. The (2S,4R)-2-carboxylate target compound offers the unique combination of a chiral center adjacent to the ester and a fluorine atom, which is valuable for constructing conformationally constrained peptidomimetics [1].

Regioisomer Building Block Synthetic Tractability

Evidence-Based Application Scenarios for Methyl 4-fluoropiperidine-2-carboxylate Procurement


Lead Optimization for CNS Drug Candidates with hERG Liability Concerns

In CNS drug discovery, lead compounds often contain a piperidine moiety that contributes to potent hERG channel blockade due to its high basicity. Procuring the (2S,4R)-methyl 4-fluoropiperidine-2-carboxylate scaffold as a replacement for a non-fluorinated piperidine building block is a data-driven strategy to reduce pKa (by approximately 1.9 units based on the 4-fluoropiperidine core) and lower hERG affinity, as demonstrated by the work of Le Roch et al. [1]. This targeted purchase enables a direct analog synthesis to decouple target activity from cardiotoxicity risk without extensive scaffold hopping.

Synthesis of Chiral, Conformationally Constrained Peptidomimetics

The (2S,4R) configuration of this compound makes it ideal for introducing stereochemical complexity into peptidomimetic backbones. Unlike its (2S,4S) diastereomer, the (2S,4R) isomer's defined spatial orientation of the fluorine and carboxylate moieties can mimic specific amino acid side-chain conformations. This specific diastereomer is therefore critical for SAR studies targeting proteases or other enzymes with defined chiral pockets, such as the 3CLPro protease of SARS-CoV-2 where fluorinated piperidine fragments have shown recognition [1].

Optimization of Physicochemical Properties for Oral Bioavailability

For projects where the lead compound's lipophilicity is at the upper limit of the Lipinski's Rule of Five space, substituting a non-fluorinated piperidine core with methyl 4-fluoropiperidine-2-carboxylate offers a quantitative advantage. The measured LogP of 0.26 for the target compound is lower than the LogP of 0.824 for the standard methyl piperidine-2-carboxylate [1]. This reduction of approximately 0.6 LogP units directly decreases projected logD and can improve aqueous solubility while maintaining permeability, a key balance for oral drug discovery.

Development of Orexin Receptor Antagonists and Related GPCR Modulators

The 4-fluoropiperidine motif is a privileged scaffold in orexin receptor antagonist patents, where it is used to modulate receptor binding and metabolic stability [1]. Procuring this specific methyl ester building block allows for rapid derivatization into libraries of potential antagonists. The combination of the electron-withdrawing fluorine (for metabolic stability) and the methyl ester (as a carboxylic acid prodrug or synthetic handle) makes it a strategically superior choice over non-fluorinated or 3-substituted analogs for this therapeutic area.

Quote Request

Request a Quote for methyl 4-fluoropiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.